molecular formula C13H11ClO3 B15162883 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- CAS No. 192809-80-6

2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy-

Cat. No.: B15162883
CAS No.: 192809-80-6
M. Wt: 250.68 g/mol
InChI Key: VEGCBBUDAUZOFE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is an aromatic aldehyde compound with the molecular formula C13H11ClO3. It contains a naphthalene ring substituted with a carboxaldehyde group at the 2-position, a chlorine atom at the 3-position, and two methoxy groups at the 1- and 4-positions. This compound is known for its unique structural features, including multiple aromatic bonds, a six-membered ring, and an aldehyde functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are appropriately substituted with methoxy groups.

    Formylation: The formylation of the naphthalene ring at the 2-position is commonly carried out using the Vilsmeier-Haack reaction, which involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Naphthalenecarboxylic acid, 3-chloro-1,4-dimethoxy-.

    Reduction: 2-Naphthalenemethanol, 3-chloro-1,4-dimethoxy-.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy groups and chlorine atom contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxaldehyde, 1,4-dimethoxy-: Lacks the chlorine atom at the 3-position.

    2-Naphthalenecarboxaldehyde, 3-chloro-: Lacks the methoxy groups at the 1- and 4-positions.

    2-Naphthalenecarboxaldehyde, 3-methoxy-1,4-dimethoxy-: Substituted with a methoxy group instead of a chlorine atom at the 3-position.

Uniqueness

2-Naphthalenecarboxaldehyde, 3-chloro-1,4-dimethoxy- is unique due to the presence of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

192809-80-6

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

3-chloro-1,4-dimethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H11ClO3/c1-16-12-8-5-3-4-6-9(8)13(17-2)11(14)10(12)7-15/h3-7H,1-2H3

InChI Key

VEGCBBUDAUZOFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)OC)Cl)C=O

Origin of Product

United States

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